5-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole
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Overview
Description
5-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom and a dimethylpropyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole typically involves the following steps:
Preparation of 3-Bromo-2,2-dimethyl-1-propanol: This intermediate is synthesized by reacting 2,2-dimethyl-1-propanol with bromine in the presence of a catalyst.
Formation of Thiazole Ring: The 3-Bromo-2,2-dimethyl-1-propanol is then reacted with a thioamide under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
5-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: A precursor in the synthesis of 5-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole.
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione: Another compound with a similar bromine and dimethylpropyl group.
1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene: A related compound with a different functional group attached to the bromine and dimethylpropyl moiety.
Uniqueness
This compound is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the bromine atom and the thiazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12BrNS |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-(3-bromo-2,2-dimethylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,5-9)3-7-4-10-6-11-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
KFRSHDCPUQHYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=CS1)CBr |
Origin of Product |
United States |
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